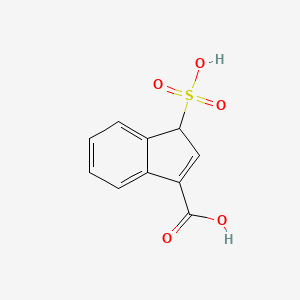
Pentanoic acid, 5-azido-4-oxo-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentanoic acid, 5-azido-4-oxo-, methyl ester is an organic compound with a unique structure that includes an azido group, a keto group, and an ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pentanoic acid, 5-azido-4-oxo-, methyl ester typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-oxopentanoic acid.
Azidation: The introduction of the azido group is achieved through a nucleophilic substitution reaction, where a suitable azide source (e.g., sodium azide) reacts with a halogenated precursor.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst (e.g., sulfuric acid) to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient separation techniques, and stringent quality control measures to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Pentanoic acid, 5-azido-4-oxo-, methyl ester undergoes various types of chemical reactions, including:
Oxidation: The keto group can be further oxidized to form carboxylic acids.
Reduction: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The azido group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) is a typical reducing agent.
Substitution: Sodium azide is commonly used for azidation reactions.
Major Products
Oxidation: Formation of pentanoic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted azides.
Applications De Recherche Scientifique
Pentanoic acid, 5-azido-4-oxo-, methyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein modifications.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Pentanoic acid, 5-azido-4-oxo-, methyl ester involves its reactivity due to the presence of the azido and keto groups. The azido group can undergo click chemistry reactions, making it useful in bioconjugation and labeling studies. The keto group can participate in various nucleophilic addition reactions, providing a versatile platform for chemical modifications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pentanoic acid, 4-oxo-, methyl ester: Similar structure but lacks the azido group.
Pentanoic acid, 5-(dimethylamino)-5-oxo-, methyl ester: Contains a dimethylamino group instead of an azido group.
Uniqueness
Pentanoic acid, 5-azido-4-oxo-, methyl ester is unique due to the presence of the azido group, which imparts distinct reactivity and potential for applications in click chemistry and bioconjugation. This sets it apart from other similar compounds that do not possess the azido functionality.
Propriétés
Numéro CAS |
159150-70-6 |
|---|---|
Formule moléculaire |
C6H9N3O3 |
Poids moléculaire |
171.15 g/mol |
Nom IUPAC |
methyl 5-azido-4-oxopentanoate |
InChI |
InChI=1S/C6H9N3O3/c1-12-6(11)3-2-5(10)4-8-9-7/h2-4H2,1H3 |
Clé InChI |
YXCSXSQIHFZDPO-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCC(=O)CN=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(E)-{3-[4-(Dimethylamino)phenyl]prop-2-en-1-ylidene}amino]phenol](/img/structure/B14279003.png)

![9-Borabicyclo[3.3.1]nonane, 9-(1,2-propadienyl)-](/img/structure/B14279012.png)










![1H-Indole, 2,3-dihydro-1-(2-propenyl)-3-[(trimethylsilyl)methyl]-](/img/structure/B14279077.png)
